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Compound of Interest

Compound Name: Dehydronifedipine

Cat. No.: B022546 Get Quote

Abstract: Dehydronifedipine, the primary metabolite and oxidized form of the calcium channel

blocker Nifedipine, is a molecule of significant interest in pharmaceutical and metabolic studies.

This document provides an in-depth technical overview of its chemical structure,

physicochemical properties, and detailed protocols for its laboratory synthesis. The synthesis is

presented as a two-step process commencing with the Hantzsch synthesis of Nifedipine,

followed by an oxidative aromatization to yield Dehydronifedipine. This guide is intended for

researchers, scientists, and professionals in drug development, offering structured data,

detailed experimental procedures, and logical diagrams to facilitate understanding and

replication.

Chemical Structure and Properties
Dehydronifedipine is systematically known as Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-

3,5-dicarboxylate. Unlike its precursor Nifedipine, which features a 1,4-dihydropyridine core,

Dehydronifedipine possesses a fully aromatic pyridine ring. This structural difference is the

result of a two-electron oxidation and leads to a significant alteration in its pharmacological

activity.

Chemical Identification
The fundamental identifiers for Dehydronifedipine are summarized in the table below.
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Identifier Value

IUPAC Name
Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-

3,5-dicarboxylate

Synonyms
Oxidized Nifedipine, Nifedipine EP Impurity A,

BAY-b 4759

CAS Number 67035-22-7

Molecular Formula C₁₇H₁₆N₂O₆

Molecular Weight 344.32 g/mol

Physicochemical Properties
Key physical and chemical properties of Dehydronifedipine are essential for its handling,

formulation, and analysis.

Property Value

Appearance Pale yellow solid.[1]

Melting Point 104-105 °C.[2]

Solubility

Soluble in ethanol, Dimethylformamide (DMF),

Dimethyl sulfoxide (DMSO); Poorly soluble in

water.[1][3]

Purity Commercially available with ≥98% purity.[1][3]

Synthesis of Dehydronifedipine
The chemical synthesis of Dehydronifedipine is most effectively achieved through a two-step

process:

Hantzsch Dihydropyridine Synthesis: Preparation of the Nifedipine precursor.

Oxidative Aromatization: Conversion of Nifedipine to Dehydronifedipine.
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This pathway leverages the well-established Hantzsch reaction to construct the core

dihydropyridine structure, which is then aromatized to the final pyridine derivative.[4]

Step 1: Hantzsch Synthesis

Step 2: Oxidation

2-Nitrobenzaldehyde

Nifedipine (1,4-Dihydropyridine)

Reflux in Methanol

Methyl Acetoacetate (2 eq.)

Reflux in Methanol

Ammonia

Reflux in Methanol

Oxidizing Agent
(e.g., NaNO₂, Ca(OCl)₂)

Dehydronifedipine (Pyridine)

Aromatization

Click to download full resolution via product page

Caption: Overall synthetic pathway for Dehydronifedipine.

Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://en.wikipedia.org/wiki/Hantzsch_pyridine_synthesis
https://www.benchchem.com/product/b022546?utm_src=pdf-body-img
https://www.benchchem.com/product/b022546?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b022546?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following sections provide detailed methodologies for the synthesis and purification of

Dehydronifedipine.

Step 1: Hantzsch Synthesis of Nifedipine
This procedure is adapted from classical Hantzsch reaction protocols for Nifedipine.[3][5]

Materials and Reagents:

Reagent
Molar Mass ( g/mol
)

Quantity (mmol) Mass/Volume

2-Nitrobenzaldehyde 151.12 15.0 2.27 g

Methyl Acetoacetate 116.12 37.1 4.0 mL

Concentrated

Ammonia (aq)
17.03 (NH₃) 35.0 1.6 mL (35%)

Methanol - - ~10 mL

Procedure:

To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add

2-nitrobenzaldehyde (2.27 g, 15.0 mmol), methyl acetoacetate (4.0 mL, 37.1 mmol), and

methanol (4 mL).

Add concentrated aqueous ammonia (1.6 mL, 35 mmol) to the mixture.

Heat the reaction mixture to reflux using an oil bath or heating mantle and maintain reflux for

3.5 to 4 hours. The reaction should be conducted in a fume hood.

After the reflux period, allow the mixture to cool to room temperature. A yellow precipitate of

Nifedipine should form.

Cool the flask further in an ice-water bath to maximize precipitation.

Collect the crude Nifedipine by vacuum filtration, washing the solid with a small amount of

cold methanol.
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The crude product can be purified by recrystallization from a suitable solvent like ethanol or a

mixture of dichloromethane and hexane.

Dry the purified crystals under vacuum. The expected yield of Nifedipine is approximately 60-

70%.
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Combine Reactants:
- 2-Nitrobenzaldehyde
- Methyl Acetoacetate

- Ammonia
- Methanol

Heat to Reflux
(3.5 - 4 hours)

1

Cool to Room Temp.
(Precipitation Occurs)

2

Cool in Ice Bath

3

Vacuum Filtration

4

Wash with Cold Methanol

5

Recrystallize from Ethanol

6

Dry Under Vacuum

7

Purified Nifedipine

8
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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